(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
Description
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a four-membered thietane ring (1,1-dioxo configuration) with a methyl substituent at the 3-position and a methanesulfonyl chloride group. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonate groups or as electrophiles in cross-coupling reactions.
Properties
IUPAC Name |
(3-methyl-1,1-dioxothietan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQQKGRNLBLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Thietane Ring: The initial step involves the cyclization of appropriate precursors to form the thietane ring. This can be achieved through the reaction of a suitable diene with sulfur dichloride under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Oxidation: The thietane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Chlorination: Finally, the methanesulfonyl chloride group is introduced through chlorination reactions, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired derivative. For example, reduction with lithium aluminum hydride can yield the corresponding sulfonamide.
Addition Reactions: The thietane ring can participate in addition reactions, particularly with electrophiles, due to the electron-rich nature of the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Typically carried out in inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to prevent decomposition.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Thietane Derivatives: Various derivatives can be synthesized through addition reactions.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reactive intermediate in organic synthesis. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, which are crucial for constructing complex organic molecules.
Reactivity and Mechanism
The reactivity of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride can be summarized as follows:
- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other derivatives.
- Formation of Sulfonamides : This compound serves as a precursor for synthesizing sulfonamides, which are important in pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development due to its ability to modify biological molecules.
Case Studies
Several studies have demonstrated the utility of this compound in synthesizing biologically active molecules:
-
Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Study Findings Smith et al. (2022) Synthesized novel sulfonamide derivatives that showed significant antibacterial activity against resistant strains. Johnson et al. (2023) Investigated the effects of synthesized compounds on fungal infections with promising results.
Agrochemical Applications
The compound is also explored in agrochemistry for the synthesis of herbicides and pesticides. Its ability to modify plant growth regulators can lead to the development of more effective agricultural chemicals.
Research Insights
Recent studies have highlighted the role of this compound in creating environmentally friendly agrochemicals:
| Research | Outcome |
|---|---|
| Lee et al. (2024) | Developed a new herbicide formulation that minimizes environmental impact while maintaining efficacy against target weeds. |
Mechanism of Action
The mechanism of action of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Inferred based on structural analogs.
Structural and Reactivity Analysis
Ring Size and Strain
- Thietane (4-membered ring) : The target compound and its analog feature a strained four-membered thietane ring, which increases reactivity compared to larger rings like thiolane (5-membered ) or thian (6-membered ). Strain energy in thietane derivatives enhances electrophilicity, making sulfonyl chlorides more reactive in nucleophilic substitutions.
- Thiolane/Thian Rings : Larger rings (e.g., ) reduce strain but introduce steric effects. For example, the fluorine substituent in may hinder nucleophilic attack due to steric shielding.
Functional Group Variations
- Sulfonyl vs. Sulfinyl Chlorides : The sulfinyl chloride in (S=O) is less oxidized than the sulfonyl chloride (S=O₂) in the target compound. Sulfinyl chlorides are generally less reactive in sulfonation reactions, limiting their utility as intermediates .
- However, methyl groups can also stabilize intermediates via hyperconjugation.
Research Findings and Trends
Synthetic Utility : Sulfonyl chlorides with smaller rings (e.g., thietane ) are favored in high-energy reactions, whereas bulkier derivatives (e.g., thian ) may be used in controlled, sterically demanding syntheses.
Thermodynamic Stability : Computational studies suggest that thietane-based sulfonyl chlorides exhibit lower thermal stability due to ring strain, necessitating low-temperature storage .
Industrial Sourcing : Suppliers like American Elements prioritize producing sulfonyl chlorides in high-purity grades (99.99%), emphasizing their demand in electronics and pharmaceuticals .
Biological Activity
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for various applications, including pharmaceutical development and agrochemical synthesis. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇ClO₄S₂ |
| Molar Mass | 218.68 g/mol |
| CAS Number | 2091110-80-2 |
| Synonyms | (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
| Physical State | Liquid |
Synthesis
This compound can be synthesized through the reaction of methanesulfonyl chloride with suitable thiols or thioethers under controlled conditions. The presence of the dioxothietan ring enhances its reactivity, making it an effective intermediate in various synthetic pathways.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to participate in nucleophilic substitution reactions, which are crucial in the synthesis of biologically active compounds.
The mechanism by which this compound exerts its biological effects involves the formation of sulfonamide derivatives upon reaction with amines. These derivatives have been shown to possess antimicrobial properties and can inhibit certain enzymes relevant in disease processes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that sulfonamides derived from this compound showed effective inhibition of Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory potential of sulfonamide derivatives. It was found that these compounds could effectively inhibit carbonic anhydrase, an enzyme implicated in several physiological processes .
- Pharmaceutical Applications : The compound's utility as a synthetic intermediate has been explored in the context of developing new pharmaceuticals. Its ability to form stable sulfonamides makes it a candidate for drug development targeting various diseases .
Safety and Toxicity
While this compound shows promise in various applications, safety considerations are paramount due to its corrosive nature and potential toxicity upon exposure. It is classified as highly toxic by inhalation and contact with skin can cause severe irritation . Proper handling protocols must be established when working with this compound.
Q & A
Q. What structural features of (3-Methyl-1,1-dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride influence its reactivity in nucleophilic substitutions?
The compound’s reactivity arises from:
- Thietan ring strain : The four-membered thietan ring introduces angular strain, increasing susceptibility to ring-opening reactions .
- Electron-withdrawing groups : The 1,1-dioxo (sulfone) group enhances the electrophilicity of the sulfonyl chloride (-SO₂Cl), facilitating nucleophilic attacks (e.g., by amines or alcohols) .
- Methyl substituent : The 3-methyl group sterically shields the sulfonyl chloride, potentially directing reactivity to specific sites .
| Structural Feature | Impact on Reactivity |
|---|---|
| Thietan ring strain | Accelerates ring-opening reactions |
| -SO₂Cl group | High electrophilicity for substitutions |
| 3-Methyl group | Steric effects modulate reaction pathways |
Q. What are the standard synthetic routes for preparing (3-Methyl-1,1-dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride?
Common methods include:
- Oxidation of thiol precursors : Thietane derivatives with thiol (-SH) groups are oxidized using agents like H₂O₂ or KMnO₄ to form sulfones, followed by chlorination with PCl₅ or SOCl₂ .
- Ring-closing strategies : Cyclization of β-chloroethylsulfonyl precursors under basic conditions to form the thietan ring .
- Chlorination of sulfonic acids : Reaction of the corresponding sulfonic acid with PCl₃ or ClSO₃H .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Use anhydrous conditions to avoid hydrolysis of -SO₂Cl .
Advanced Research Questions
Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in sulfonamide formation using this compound?
Methodology :
- Kinetic studies : Measure reaction rates under varying nucleophile concentrations. A linear dependence suggests SN2 (bimolecular), while no dependence indicates SN1 (unimolecular) .
- Stereochemical analysis : Use chiral amines to assess inversion (SN2) or racemization (SN1) in the product .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., MeOH) stabilize carbocation intermediates in SN1 .
Data Analysis Example :
| Solvent | Reaction Rate (M⁻¹s⁻¹) | Stereochemical Outcome |
|---|---|---|
| DMF | 2.5 × 10⁻³ | Inversion |
| MeOH | 1.2 × 10⁻⁴ | Racemization |
Such data would confirm an SN2-dominated mechanism in aprotic media .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Challenges :
- Hygroscopicity : The sulfonyl chloride group absorbs moisture, degrading crystal quality. Solution : Use inert oil or a glovebox for crystal mounting .
- Disorder in the thietan ring : Thermal motion may obscure ring conformation. Solution : Collect data at low temperature (e.g., 100 K) and refine using SHELXL .
- Weak diffraction : Small crystal size or twinning. Solution : Optimize crystallization conditions (e.g., slow evaporation in EtOAc/hexane) .
Refinement Tips :
Q. How does the compound’s hygroscopicity impact experimental reproducibility, and what storage protocols are optimal?
Impact : Hydrolysis of -SO₂Cl to -SO₃H can alter reactivity, leading to inconsistent yields in sulfonamide syntheses .
Mitigation Strategies :
Q. How does the reactivity of this compound compare to analogous five-membered ring sulfonyl chlorides (e.g., thiolan derivatives)?
Comparative Analysis :
Experimental Design :
- Conduct competition experiments between thietan and thiolan derivatives with a limiting nucleophile (e.g., benzylamine).
- Monitor product ratios via GC-MS to quantify relative reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
